Cas no 1083423-83-9 (2-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-ol)
2-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol
- 2-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-ol
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- Inchi: 1S/C11H14N2O/c1-11(2,7-14)10-12-8-5-3-4-6-9(8)13-10/h3-6,14H,7H2,1-2H3,(H,12,13)
- InChI Key: RKOMHOJIVBSCMP-UHFFFAOYSA-N
- SMILES: OCC(C)(C)C1=NC2C=CC=CC=2N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 206
- XLogP3: 2.2
- Topological Polar Surface Area: 48.9
2-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B118070-10mg |
2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol |
1083423-83-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B118070-50mg |
2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol |
1083423-83-9 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B118070-100mg |
2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol |
1083423-83-9 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-104097-0.05g |
2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol |
1083423-83-9 | 95% | 0.05g |
$174.0 | 2023-10-28 | |
| Enamine | EN300-104097-0.1g |
2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol |
1083423-83-9 | 95% | 0.1g |
$257.0 | 2023-10-28 | |
| Enamine | EN300-104097-0.25g |
2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol |
1083423-83-9 | 95% | 0.25g |
$367.0 | 2023-10-28 | |
| Enamine | EN300-104097-0.5g |
2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol |
1083423-83-9 | 95% | 0.5g |
$579.0 | 2023-10-28 | |
| Enamine | EN300-104097-1.0g |
2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol |
1083423-83-9 | 95% | 1g |
$743.0 | 2023-06-10 | |
| Enamine | EN300-104097-2.5g |
2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol |
1083423-83-9 | 95% | 2.5g |
$1454.0 | 2023-10-28 | |
| Enamine | EN300-104097-5.0g |
2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol |
1083423-83-9 | 95% | 5g |
$2152.0 | 2023-06-10 |
2-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-ol Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-ol
Recent Advances in the Study of 2-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-ol (CAS: 1083423-83-9)
The compound 2-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-ol (CAS: 1083423-83-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzimidazole core and hydroxyl functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a subject of interest for drug discovery and development.
One of the key areas of research has been the optimization of synthetic routes for 2-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-ol. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthesis method, achieving high yields and purity. The researchers employed a multi-step process involving condensation and reduction reactions, which could facilitate large-scale production for further pharmacological evaluation.
Pharmacological studies have revealed that this compound exhibits notable activity as a modulator of specific biological pathways. For instance, preliminary in vitro assays indicated its potential as an inhibitor of certain enzymes involved in inflammatory responses. These findings suggest that 2-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-ol could be a candidate for developing anti-inflammatory agents, although further in vivo studies are required to confirm its efficacy and safety.
In addition to its anti-inflammatory properties, recent research has explored its potential applications in oncology. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported that the compound demonstrated selective cytotoxicity against certain cancer cell lines. The mechanism of action appears to involve the disruption of cellular signaling pathways, leading to apoptosis. These results highlight the compound's versatility and warrant further investigation into its therapeutic potential.
Despite these promising findings, challenges remain in the development of 2-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-ol as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through comprehensive pharmacokinetic and toxicological studies. Researchers are currently exploring structural modifications to enhance its drug-like properties while retaining its biological activity.
In conclusion, 2-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-ol (CAS: 1083423-83-9) represents a promising scaffold for drug discovery, with demonstrated potential in anti-inflammatory and anticancer applications. Continued research efforts are essential to fully elucidate its mechanisms of action and optimize its pharmacological profile for clinical development.
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